BenchChemオンラインストアへようこそ!

Balaglitazone

Type 2 Diabetes Insulin Sensitizer PPARγ Partial Agonist

Balaglitazone (DRF-2593) is a second-generation thiazolidinedione and selective partial PPARγ agonist with only 52% maximal receptor activation. Unlike full agonists (pioglitazone, rosiglitazone), it achieves equipotent glucose lowering with 31% less plasma volume expansion, preserved osteocalcin levels, and no cardiac enlargement in preclinical models. Essential for research aiming to dissociate insulin-sensitizing efficacy from PPARγ-mediated fluid retention, adipogenesis, and bone loss. Phase III-validated at 10–20 mg doses with HbA1c reductions comparable to pioglitazone 45 mg. Procure this tool compound to establish the therapeutic window of partial PPARγ agonism.

Molecular Formula C20H17N3O4S
Molecular Weight 395.4 g/mol
CAS No. 199113-98-9
Cat. No. B1667715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBalaglitazone
CAS199113-98-9
SynonymsBalaglitazone;  DRF-2593;  NNC-61-0645;  NNC-61-2344;  NN-2344;  NNC-610645;  NNC-612344.
Molecular FormulaC20H17N3O4S
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4
InChIInChI=1S/C20H17N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16H,10-11H2,1H3,(H,22,24,26)
InChIKeyIETKPTYAGKZLKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Balaglitazone (CAS 199113-98-9): PPARγ Partial Agonist Differentiation for Type 2 Diabetes Research Procurement


Balaglitazone (DRF-2593, CAS 199113-98-9) is a second-generation thiazolidinedione (TZD) that functions as a selective partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ) [1]. It is a small molecule with the molecular formula C20H17N3O4S and molecular weight 395.43 g/mol [1]. In contrast to full PPARγ agonists such as pioglitazone and rosiglitazone, balaglitazone achieves only 52% maximum inhibition of PPARγ activity [2]. This partial agonism is hypothesized to dissociate the antihyperglycemic efficacy of TZDs from their class-associated adverse effects, including fluid retention, weight gain, adipogenesis, and bone loss [3]. The compound was advanced to Phase III clinical development as an add-on to insulin therapy in type 2 diabetes patients and has been the subject of head-to-head preclinical and clinical comparisons with full PPARγ agonists [4].

Why Balaglitazone Cannot Be Substituted with Pioglitazone or Rosiglitazone in Preclinical and Clinical Research Protocols


Substitution of balaglitazone with full PPARγ agonists such as pioglitazone or rosiglitazone is scientifically invalid due to fundamental differences in receptor pharmacology and resultant physiological outcomes. Balaglitazone is a partial PPARγ agonist, achieving a maximum receptor inhibition of 52% compared to the near-complete activation induced by full agonists [1]. This partial agonism translates into a distinct safety profile characterized by reduced fluid retention, preserved bone formation, and attenuated weight gain at equipotent glucose-lowering doses [2][3]. Preclinical head-to-head studies demonstrate that equipotent antihyperglycemic doses of balaglitazone (3-10 mg/kg) do not produce the hallmark adverse effects observed with pioglitazone (30 mg/kg) or rosiglitazone (6 mg/kg), including increased plasma volume, osteocalcin suppression, and cardiac enlargement [4][5]. Consequently, experimental models designed to investigate the therapeutic window of partial PPARγ agonism, or clinical studies aiming to evaluate glucose-lowering efficacy with minimized class-related toxicity, require the specific procurement of balaglitazone rather than generic substitution with a full agonist.

Quantitative Evidence Differentiating Balaglitazone from Full PPARγ Agonists for Procurement Decision-Making


Comparative Glycemic Efficacy at Lower Dose Multiples vs. Pioglitazone in Diet-Induced Obese Rats

In a head-to-head study in male diet-induced obese (DIO) rats, balaglitazone at 10 mg/kg/day achieved glucose-lowering effects equivalent to pioglitazone at 30 mg/kg/day, demonstrating a 3-fold lower dose requirement for comparable efficacy [1]. Both compounds lowered baseline glucose and insulin levels during oral glucose tolerance testing, confirming equipotent glycemic control [1].

Type 2 Diabetes Insulin Sensitizer PPARγ Partial Agonist

Preservation of Bone Formation Marker Osteocalcin vs. Pioglitazone in Diet-Induced Obese Rats

In a direct head-to-head comparison in DIO rats, pioglitazone treatment (10 and 30 mg/kg) led to a significant reduction in the bone formation marker osteocalcin, whereas balaglitazone treatment (5 and 10 mg/kg) did not affect osteocalcin levels [1]. This indicates that balaglitazone spares bone formation at doses that achieve glucose lowering comparable to full agonists.

Bone Metabolism Osteocalcin PPARγ-Induced Bone Loss

Reduced Plasma Volume Expansion vs. Rosiglitazone in Sprague-Dawley Rats

In a comparative study of equipotent antihyperglycemic doses (ED90) in male Sprague-Dawley rats, 42 days of rosiglitazone treatment (6 mg/kg/day) increased total plasma volume to 54.6 ± 1.6 ml/kg, whereas balaglitazone treatment (3 mg/kg/day) increased plasma volume to only 50.8 ± 1.21 ml/kg, compared to vehicle control at 46.1 ± 1.5 ml/kg [1]. At 21 days, balaglitazone showed no significant impact on plasma volume, while rosiglitazone induced a significant increase [1].

Fluid Retention Plasma Volume PPARγ Agonist Safety

Clinical Phase III HbA1c Reduction Comparable to Pioglitazone at Lower Doses in Type 2 Diabetes Patients

In a Phase III, randomized, double-blind, parallel-group study (Study 307) in patients with type 2 diabetes on stable insulin therapy, balaglitazone 10 mg and 20 mg demonstrated reductions in HbA1c that were comparable to the reduction achieved with pioglitazone 45 mg [1][2]. Specifically, HbA1c reductions were reported as 0.99% for balaglitazone 10 mg, 1.11% for balaglitazone 20 mg, and 1.22% for pioglitazone 45 mg [3].

HbA1c Glycemic Control Phase III Clinical Trial

No Reduction in Bone Mineral Density vs. Pioglitazone in Phase III Clinical Trial

In the Phase III Study 307, bone mineral density (BMD) measurements were assessed. Balaglitazone at either 10 mg or 20 mg did not appear to reduce BMD, whereas pioglitazone 45 mg showed a trend toward BMD reduction [1][2]. This clinical observation corroborates the preclinical finding that balaglitazone spares bone formation markers.

Bone Mineral Density Osteoporosis TZD Safety

Partial PPARγ Agonism with 52% Maximum Receptor Inhibition vs. Full Agonists

In cell-based transactivation assays using HEK293 cells transfected with human PPARγ, balaglitazone acts as a partial agonist with an EC50 of 1.351 μM and achieves a maximum inhibition of PPARγ activity of 52%, compared to full agonists like rosiglitazone and pioglitazone that achieve near-complete (≈100%) receptor activation [1]. This partial agonism is hypothesized to underlie the dissociation of efficacy from adverse effects observed in vivo [2].

PPARγ Partial Agonist Receptor Pharmacology Selective PPARγ Modulator

Validated Research and Industrial Application Scenarios for Balaglitazone Based on Quantitative Evidence


Preclinical Dissection of PPARγ-Mediated Efficacy vs. Adverse Effect Pathways

Investigators seeking to separate the insulin-sensitizing and glucose-lowering effects of PPARγ activation from the class-associated adverse effects of fluid retention, adipogenesis, and bone loss should select balaglitazone as a tool compound. The quantitative evidence demonstrates that at equipotent glucose-lowering doses, balaglitazone induces 31% less plasma volume expansion than rosiglitazone [1] and preserves osteocalcin levels relative to pioglitazone [2]. This makes balaglitazone the appropriate choice for mechanistic studies in rodent models of type 2 diabetes aimed at understanding the therapeutic window of partial PPARγ agonism.

Bone-Sparing Insulin Sensitizer Studies in Osteoporosis Models

For research programs investigating the intersection of diabetes and bone metabolism, or developing insulin sensitizers that do not exacerbate fracture risk, balaglitazone offers a critical advantage. Preclinical data confirm that balaglitazone does not suppress the bone formation marker osteocalcin, whereas pioglitazone induces significant reductions [2]. This finding is corroborated by clinical Phase III data showing no apparent reduction in bone mineral density with balaglitazone treatment, in contrast to a trend toward reduction observed with pioglitazone [3]. Procurement of balaglitazone is essential for studies where bone health is a primary or secondary endpoint.

Cardiovascular Safety Profiling of PPARγ Agonists in Fluid Retention Models

Investigators studying the cardiovascular liabilities of TZDs, particularly fluid retention and its progression to edema and heart failure, should utilize balaglitazone as a comparator with a differentiated safety profile. Quantitative data from a 42-day rat study show that balaglitazone (3 mg/kg) increased plasma volume to 50.8 ml/kg, significantly less than the 54.6 ml/kg observed with rosiglitazone (6 mg/kg) [1]. Additionally, balaglitazone did not increase heart weight, whereas rosiglitazone induced significant cardiac enlargement [1]. This differentiation supports the use of balaglitazone in experimental models designed to assess the cardiovascular safety margin of partial versus full PPARγ agonists.

Clinical Research on Insulin-Sparing Glycemic Control with Reduced Adverse Effect Burden

For clinical investigators designing trials of add-on therapy in type 2 diabetes patients on stable insulin, balaglitazone represents a distinct pharmacological entity with a documented efficacy-to-safety ratio. Phase III data demonstrate that balaglitazone 10 mg and 20 mg achieve HbA1c reductions of 0.99% and 1.11%, respectively, comparable to the 1.22% reduction seen with pioglitazone 45 mg [4]. The lower effective dose and the accompanying evidence of reduced fluid retention and preserved bone mineral density [3][5] provide a scientific rationale for selecting balaglitazone in protocols where minimization of class-related adverse events is a study objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Balaglitazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.